but-1-ene;(E)-but-2-ene

Catalog No.
S630646
CAS No.
9003-29-6
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
but-1-ene;(E)-but-2-ene

CAS Number

9003-29-6

Product Name

but-1-ene;(E)-but-2-ene

IUPAC Name

but-1-ene;(E)-but-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+;

InChI Key

WTOOLIQYCQJDBG-BJILWQEISA-N

SMILES

CCC=C.CC=CC

Synonyms

polybutene, polybutylene

Canonical SMILES

CCC=C.CC=CC

Isomeric SMILES

CCC=C.C/C=C/C

Material Science and Engineering

  • Development of Novel Materials: Researchers are exploring polybutenes for designing new materials with tailored properties. Their flexibility, chemical resistance, and low water absorption make them suitable for various applications. Studies are investigating their use in:
    • Membranes: Polybutene membranes are being explored for their potential in water filtration, gas separation, and fuel cell applications due to their selective permeability and good chemical stability [].
    • Polymer Blends and Composites: Blending polybutenes with other polymers can enhance their properties. Research is ongoing to develop composites with improved mechanical strength, thermal stability, and flame retardancy for various applications [].

Biomedical Applications

  • Drug Delivery Systems: Polybutenes are being investigated for their potential as drug delivery carriers due to their biocompatibility and ability to control drug release []. Their non-toxic and non-immunogenic nature makes them promising candidates for developing sustained-release drug delivery systems.
  • Tissue Engineering: Researchers are exploring the use of polybutenes in creating scaffolds for tissue engineering applications. Their biocompatibility and ability to mimic the extracellular matrix make them suitable for supporting cell growth and differentiation [].

Environmental Research

  • Microbial Degradation: Studies are investigating the biodegradability of polybutenes to address concerns about their environmental impact. Research is ongoing to develop polybutene grades that can be efficiently degraded by microorganisms, making them more environmentally friendly [].
  • Environmental Remediation: Polybutenes are being explored for their potential use in cleaning up oil spills and other environmental contaminants. Their ability to absorb and retain hydrophobic pollutants makes them potentially valuable for environmental remediation efforts [].

But-1-ene and (E)-but-2-ene are both alkenes with the molecular formula C4H8C_4H_8. But-1-ene, a terminal alkene, has the structure CH2_2=CH-CH2_2-CH3_3, while (E)-but-2-ene, a geometric isomer, has the structure CH3_3-CH=CH-CH3_3. The "E" designation in (E)-but-2-ene indicates that the higher priority substituents on either side of the double bond are on opposite sides, distinguishing it from its cis counterpart, (Z)-but-2-ene .

  • Avoid prolonged or repeated contact with skin, as it may cause irritation.
  • Practice good hygiene after handling the material.
  • In case of accidental inhalation or ingestion, seek medical attention.
Typical of alkenes. Key reactions include:

  • Hydrogenation: Both compounds can undergo hydrogenation to produce butanes.
  • Polymerization: But-1-ene can polymerize to form polybutylene, which is utilized in plumbing and other applications .
  • Hydrohalogenation: They can react with hydrogen halides to form alkyl halides.
  • Hydration: Both can be hydrated to yield alcohols, with but-1-ene producing butan-2-ol and (E)-but-2-ene yielding butan-2-ol as well .

But-1-Ene

But-1-ene is typically synthesized through:

  • Cracking of hydrocarbons: It can be produced from the thermal or catalytic cracking of larger hydrocarbons.
  • Dimerization of ethylene: Ethylene can be dimerized under specific conditions to yield butenes, including but-1-ene .

(E)-But-2-Ene

(E)-but-2-ene is often produced via:

  • Isomerization of butylenes: The conversion of butylenes can yield both (E) and (Z) forms.
  • Catalytic processes: Specific catalysts can favor the formation of the trans isomer during synthesis .

Both compounds have significant industrial applications:

  • But-1-Ene:
    • Used as a comonomer in the production of linear low-density polyethylene.
    • Acts as a precursor for various chemicals like butanone and polypropylene .
  • (E)-But-2-Ene:
    • Employed in the production of gasoline and as a feedstock for synthesizing other chemicals like butadiene.
    • Its isomers are utilized in various chemical syntheses due to their similar reactivity .

Research on the interactions of but-1-ene and (E)-but-2-ene primarily focuses on their reactivity in chemical processes rather than biological interactions. Studies indicate that their reactivity profiles are similar due to their structural characteristics, which allows them to participate in analogous

Several compounds share structural similarities with but-1-ene and (E)-but-2-ene:

CompoundStructureUnique Features
Buta-1-yneCH≡C−CH₂−CH₃Terminal alkyne; triple bond present
Buta-trans-yneCH₃−C≡C−CH₃Similar to buta-yne; different bonding
IsobutyleneCH₂=C(CH₃)₂Branched structure; used in fuel production
PropyleneCH₂=CH−CH₃Three carbon atoms; widely used in plastics
1-PenteneCH₂=CH−(CH₂)₂−CH₃Five carbon atoms; used similarly in polymers

Uniqueness

But-1-ene is unique as a terminal alkene, making it reactive in different ways compared to internal alkenes like (E)-but-2-ene, which exhibits geometric isomerism due to its internal double bond configuration. This distinction influences their industrial applications and reactivity patterns significantly .

Molecular Geometry of But-1-ene

But-1-ene represents a terminal alkene with the molecular formula C₄H₈, characterized by a carbon-carbon double bond positioned between the first and second carbon atoms in the chain [1]. The structural formula can be expressed as CH₂=CHCH₂CH₃, where the double bond is located at the terminal position [2]. This linear hydrocarbon contains no side branches and exhibits a characteristic geometry dictated by the hybridization states of its constituent carbon atoms [1].

The molecular geometry of but-1-ene is fundamentally determined by the presence of both sp² and sp³ hybridized carbon atoms within the same molecule [3]. The two carbon atoms involved in the double bond (C1 and C2) adopt sp² hybridization, resulting in a trigonal planar geometry around each of these centers [4]. The remaining carbon atoms (C3 and C4) maintain sp³ hybridization, exhibiting tetrahedral geometry [5].

Table 1: Molecular Geometry Parameters

PropertyBut-1-ene(E)-But-2-ene
Molecular FormulaC₄H₈C₄H₈
C=C Bond Length (Å)1.341.34
C-C Bond Length (Å)1.541.54
Bond Angle at sp² Carbon (°)120120
Bond Angle at sp³ Carbon (°)109.5109.5
Hybridization (C=C)sp²sp²
Hybridization (C-C)sp³sp³

The carbon-carbon double bond in but-1-ene measures approximately 1.34 Å, which is characteristic of alkene C=C bonds [6] [7]. This bond length is significantly shorter than the single carbon-carbon bonds, which measure approximately 1.54 Å [8] [7]. The double bond consists of one sigma bond formed by end-to-end overlap of sp² hybrid orbitals and one pi bond formed by side-to-side overlap of unhybridized p orbitals [9].

Conformational analysis of but-1-ene reveals the existence of two distinct conformers in the gas phase: the skew and syn conformations [10] [11]. Electron momentum spectroscopy investigations have determined that the skew conformer exhibits greater stability, with relative abundances of 69 ± 6% for the skew form and 31 ± 6% for the syn form at room temperature [10] [11]. This conformational preference arises from minimized steric interactions in the skew arrangement.

Cis-Trans Isomerism in (E)-But-2-ene

(E)-But-2-ene demonstrates a classic example of geometric isomerism, specifically E-Z stereoisomerism, which results from restricted rotation around the carbon-carbon double bond [12] [13]. The molecule contains the double bond between the second and third carbon atoms, with the structural formula CH₃CH=CHCH₃ [14]. The E configuration indicates that the two methyl groups are positioned on opposite sides of the double bond [15].

The restricted rotation characteristic of double bonds prevents interconversion between the cis and trans forms at room temperature [12] [13]. This restriction occurs because rotation would require breaking the pi bond, which forms through side-to-side overlap of p orbitals above and below the internuclear axis [9]. The energy barrier for this rotation is sufficiently high to maintain distinct geometric isomers as separate, stable compounds [16].

Table 2: Comparative Structural Analysis

ParameterBut-1-ene(E)-But-2-ene
Position of C=CTerminal (C1-C2)Internal (C2-C3)
Geometric IsomerismNot possibleE/Z isomerism possible
Conformational StabilitySkew (69%) > Syn (31%)Single stable form
Electron Density DistributionLocalized at C1-C2Localized at C2-C3
π-Bond CharacterStandard alkene π-bondStandard alkene π-bond
Molecular PlanarityPlanar around C=CPlanar around C=C

The E-Z nomenclature system provides a more comprehensive method for describing geometric isomers compared to the traditional cis-trans system [12]. In (E)-but-2-ene, the E designation (from the German "entgegen," meaning opposite) indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides [12]. For but-2-ene, the methyl groups represent the highest priority substituents, making the trans arrangement the E isomer [14].

The geometric constraints imposed by the double bond result in a planar arrangement of the four atoms directly involved in the double bond system [9]. The bond angles around each sp² hybridized carbon atom measure approximately 120°, consistent with trigonal planar geometry [4] [17]. This planarity extends to include the hydrogen atoms directly attached to the sp² carbons, creating a rigid molecular framework that prevents geometric interconversion [13].

Comparative Electron Density Distribution

The electron density distribution in but-1-ene and (E)-but-2-ene exhibits distinct patterns that reflect their different structural arrangements and bonding environments [18]. Both molecules contain regions of enhanced electron density associated with their respective carbon-carbon double bonds, but the positioning and symmetry of these distributions differ significantly due to the location of the double bond within each molecule [19].

In but-1-ene, the electron density is concentrated asymmetrically toward the terminal end of the molecule, with the highest density occurring in the region of the C1-C2 double bond [10]. The π electron cloud extends above and below the plane of the double bond, creating a region of enhanced electron density that influences the molecule's chemical reactivity and intermolecular interactions [18]. This asymmetric distribution results from the terminal position of the double bond and the different substituent environments on either side of the π system.

Table 3: Electron Density Distribution Characteristics

RegionBut-1-ene(E)-But-2-ene
C=C σ-bondHigher density at C1-C2Higher density at C2-C3
C=C π-bondAbove/below C1-C2 planeAbove/below C2-C3 plane
C-C σ-bondStandard σ-bond densityStandard σ-bond density
C-H bondsPolarized toward carbonPolarized toward carbon
Total electron densityAsymmetric distributionSymmetric distribution

Conversely, (E)-but-2-ene displays a more symmetric electron density distribution due to the internal positioning of its double bond [19]. The C2-C3 double bond is flanked by equivalent methyl groups, creating a balanced electron environment that extends symmetrically from the central π system [14]. This symmetric arrangement influences both the physical properties and the chemical behavior of the molecule compared to its terminal alkene counterpart.

The σ-bond electron density in both molecules follows conventional patterns, with enhanced density along the internuclear axes of bonded atoms [18]. The carbon-hydrogen bonds exhibit polarization toward the more electronegative carbon atoms, while the carbon-carbon single bonds maintain relatively uniform electron distribution along their bond axes [19]. These density distributions can be experimentally measured using techniques such as electron momentum spectroscopy, which provides detailed information about valence electron distributions [10] [11].

Hybridization and Bond Angle Variations

The hybridization patterns in but-1-ene and (E)-but-2-ene demonstrate the fundamental principles of orbital mixing and geometric arrangement in alkene systems [20] [4]. Both molecules contain sp² hybridized carbon atoms at the double bond positions and sp³ hybridized carbons elsewhere, but the specific arrangements and resulting bond angles reflect their distinct structural features [3].

In but-1-ene, the terminal double bond creates a unique hybridization environment where C1 and C2 exhibit sp² hybridization [2]. These sp² hybrid orbitals result from the mixing of one s orbital with two p orbitals, leaving one unhybridized p orbital to participate in π bonding [20]. The trigonal planar geometry around these sp² centers produces bond angles of approximately 120° [4] [17]. The remaining carbons (C3 and C4) maintain sp³ hybridization with tetrahedral geometry and bond angles of 109.5° [5].

Table 4: Hybridization and Bond Angle Analysis

Carbon PositionHybridizationBond Angles (°)Geometry
C1 (But-1-ene)sp²120Trigonal planar
C2 (But-1-ene)sp²120Trigonal planar
C3 (But-1-ene)sp³109.5Tetrahedral
C4 (But-1-ene)sp³109.5Tetrahedral
C1 (E-But-2-ene)sp³109.5Tetrahedral
C2 (E-But-2-ene)sp²120Trigonal planar
C3 (E-But-2-ene)sp²120Trigonal planar
C4 (E-But-2-ene)sp³109.5Tetrahedral

The hybridization pattern in (E)-but-2-ene differs from but-1-ene in the positioning of the sp² hybridized centers [14]. Here, C2 and C3 adopt sp² hybridization to accommodate the internal double bond, while C1 and C4 maintain sp³ hybridization [15]. This arrangement creates a symmetric distribution of hybridization states around the central double bond, contributing to the molecule's overall structural symmetry.

The formation of sp² hybrid orbitals involves the promotion of electrons and subsequent orbital mixing that optimizes bonding arrangements [20]. Each sp² orbital exhibits approximately 33% s character and 67% p character, resulting in orbitals that are intermediate in energy between pure s and p orbitals [21]. The unhybridized p orbital remains perpendicular to the plane of the sp² orbitals and participates in π bond formation through side-to-side overlap [17].

Physical Description

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999)
Liquid; OtherSolid

Boiling Point

Very high (USCG, 1999)

Flash Point

215 to 470 °F (USCG, 1999)
215-470 °F (open cup)

Density

0.81 to 0.91 at 59 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 1859 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 864 of 1859 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 995 of 1859 companies with hazard statement code(s):;
H304 (38.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (39.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H413 (53.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9003-29-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Insecticides
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

LOW-TEMPERATURE FRIEDEL-CRAFTS POLYMERIZATION (WITH ALUMINUM CHLORIDE CATALYST) OF DRIED, DESULFURIZED BUTANE/BUTYLENE REFINERY STREAMS OBTAINED FROM CRACKING OPERATIONS, MOL WT RANGE OF PRODUCT IS USUALLY 300-3,000

General Manufacturing Information

Petrochemical manufacturing
Butene, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.
SPRAY APPLICATION OF INDOPOL POLYBUTENE, CONTROLLED THE TWO-SPOTTED SPIDER MITE ON EUONYMUS JAPONICA PLANTS IN A GREENHOUSE STUDY.
Liquid or solid Bronsted and Lewis acids...induce polymerization...by forming carbenium ions. Molecular mass is dependent on many reaction variables, especially temperature: increasing temperature generally results in lower molecular masses

Analytic Laboratory Methods

TLC METHOD FOR DETECTING POLYBUTENE CONTAMINATION IN VOLATILE OILS.

Dates

Modify: 2024-04-14

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